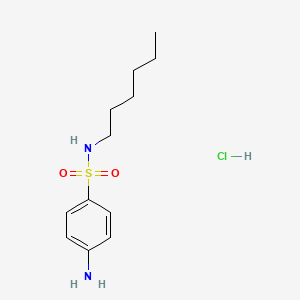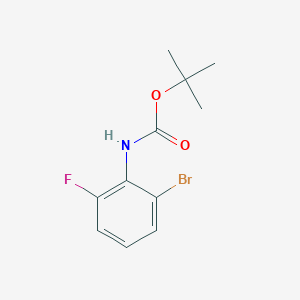
3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
Vue d'ensemble
Description
3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C13H16BrNO . It is used in various chemical reactions and has a molecular weight of 282.18 .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, 4-Bromobenzaldehyde, a related compound, can be prepared from 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . Another synthesis method involves the oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The InChI code for this compound is 1S/C13H16BrNO/c1-15-7-9-16(10-8-15)13-5-3-12(11-14)6-4-13/h3-6,11H,7-10H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 282.18 . Other properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthetic Processes : Research studies have delved into improving synthetic processes for various benzaldehydes. For instance, Feng (2002) discussed the synthesis of 3,4,5-trimethoxy benzaldehyde, highlighting the use of bromo compounds in the process (Feng, 2002).
- Chiral Ligand Synthesis : Alvarez-Ibarra, Luján, and Quiroga-Feijóo (2010) explored the synthesis of novel chiral ligands using 4-methylpiperidin derivatives, which could have applications in asymmetric catalysis (Alvarez-Ibarra et al., 2010).
- Tandem Reactions and Organic Synthesis : Sayadian, Yavari, and Halvagar (2020) developed an efficient method for synthesizing 2-oxo-2H-1-benzopyran-4-olates, incorporating bromo-benzaldehyde derivatives in the reaction process (Sayadian et al., 2020).
Biological and Medicinal Research
- Anti-inflammatory Properties : Kim et al. (2016) researched the anti-inflammatory effects of a similar compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, indicating potential medicinal applications of bromo-benzaldehydes (Kim et al., 2016).
- Antimicrobial Activities : Sherekar, Kakade, and Padole (2021) synthesized bromo-hydroxy benzaldehydes to study their antimicrobial properties, demonstrating the potential use of these compounds in developing new antimicrobial agents (Sherekar et al., 2021).
Other Applications
- Catalytic and Organic Transformations : Studies like those by Lundgren et al. (2003) and Thiemann et al. (2016) have shown the use of bromo-benzaldehydes in catalysis and organic transformations, emphasizing the versatility of these compounds in various chemical processes (Lundgren et al., 2003), (Thiemann et al., 2016).
Propriétés
IUPAC Name |
3-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-4-6-15(7-5-10)13-3-2-11(9-16)8-12(13)14/h2-3,8-10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVZCTDNCOVPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B1382155.png)
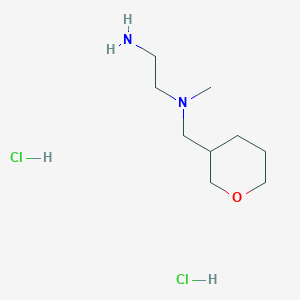
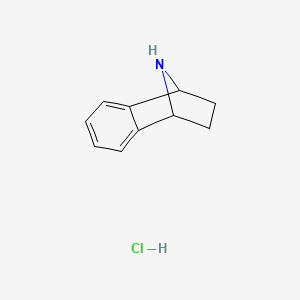
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)

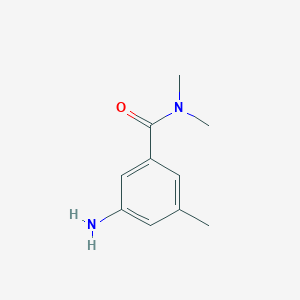
![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)
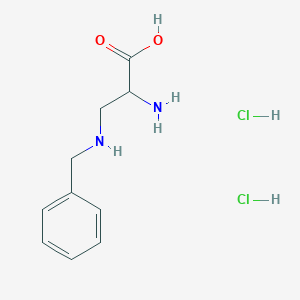
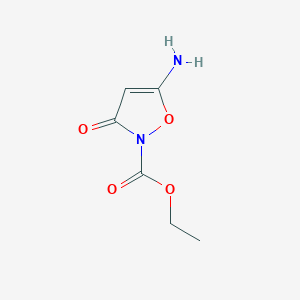

![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)
